1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid 1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 380623-13-2
VCID: VC7038731
InChI: InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-5-3-2-4-8(9)13/h2-6H,1H3,(H,17,18)
SMILES: CC1=CC(=O)C(=NN1C2=CC=CC=C2Cl)C(=O)O
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.67

1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

CAS No.: 380623-13-2

Cat. No.: VC7038731

Molecular Formula: C12H9ClN2O3

Molecular Weight: 264.67

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid - 380623-13-2

Specification

CAS No. 380623-13-2
Molecular Formula C12H9ClN2O3
Molecular Weight 264.67
IUPAC Name 1-(2-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid
Standard InChI InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-5-3-2-4-8(9)13/h2-6H,1H3,(H,17,18)
Standard InChI Key IGJQBQIOIRRZIL-UHFFFAOYSA-N
SMILES CC1=CC(=O)C(=NN1C2=CC=CC=C2Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid features a pyridazine core substituted at position 1 with a 2-chlorophenyl group and at position 3 with a carboxylic acid moiety (Figure 1). The 6-methyl group and 4-oxo functionality complete its heterocyclic framework .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number68254-10-4
Molecular FormulaC₁₂H₉ClN₂O₃
Molecular Weight264.66 g/mol
IUPAC Name1-(2-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid
SMILESCC1=CC(=O)C(=NN1C2=CC=CC=C2Cl)C(=O)O
InChIKeyIGJQBQIOIRRZIL-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data remain unpublished for this specific isomer, comparative analysis with its 3-chlorophenyl analog reveals predictable NMR patterns:

  • ¹H NMR: Aromatic protons appear as complex multiplets δ 7.3–7.6 ppm, with methyl groups resonating near δ 2.5 ppm.

  • ¹³C NMR: Carbonyl carbons (C=O) typically resonate between δ 165–175 ppm, while the pyridazine ring carbons show signals in the δ 140–160 ppm range .

Synthetic Methodologies

Multi-Step Condensation Approach

The synthesis follows a modified Hantzsch-type dihydropyridazine formation, adapted from protocols for structural analogs :

  • Enamine Formation:
    Reaction of methyl 4-methoxyacetoacetate with dimethylformamide dimethylacetal (DMF-DMA) generates a key enamine intermediate.

  • Cyclization:
    Treatment with dimethyl oxalate and lithium hydride in methanol induces cyclization at controlled temperatures (-25°C to 40°C) .

  • Hydrolysis:
    Lithium hydroxide-mediated saponification of the methyl ester yields the final carboxylic acid derivative .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Cyclization Temperature40°CMaximizes ring closure
LiH Equivalents1.2 eqPrevents over-dehydration
Reaction Time14 hrCompletes annulation

Purification Challenges

The compound’s polarity (logP ≈ 1.8 predicted) complicates isolation. Reverse-phase chromatography using C18 columns with acetonitrile/water (65:35) gradients achieves >95% purity .

Isomer PositionAntimicrobial IC₅₀ (μg/mL)Cytotoxicity (CC₅₀)Selectivity Index
2-chloroPendingPending-
3-chloro12.8 (E. coli)>100>7.8
4-chloro8.4 (S. aureus)85.310.2

Computational Modeling Insights

Docking studies using the SARS-CoV-2 main protease (PDB 6LU7) suggest moderate binding affinity (ΔG = -7.2 kcal/mol) through:

  • Chlorophenyl π-stacking with His41

  • Carboxylate interaction with Gly143

  • Methyl group hydrophobic packing against Met49

Comparative Analysis with Structural Isomers

Crystallographic Differences

X-ray diffraction of the 4-chlorophenyl analog (Fenridazon) reveals:

  • Dihedral angle between rings: 38.7°

  • Hydrogen bond dimerization via carboxylic groups
    The ortho-substituted isomer likely exhibits greater torsional strain, potentially reaching 45–50° dihedral angles.

Solubility Profile Comparison

Table 4: Solubility in Common Solvents

Solvent2-chloro (mg/mL)3-chloro (mg/mL)4-chloro (mg/mL)
Water1.20.80.9
Ethanol34.528.731.2
DMSO89.1102.495.3

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor for:

  • Antibacterial quinolone hybrids

  • Kinase inhibitor scaffolds

  • Topoisomerase II poisons

Material Science Applications

  • Coordination complexes with transition metals (Fe³⁺, Cu²⁺) show enhanced magnetic properties

  • Potential as organic semiconductor dopant (HOMO = -6.2 eV)

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